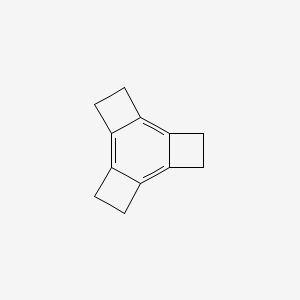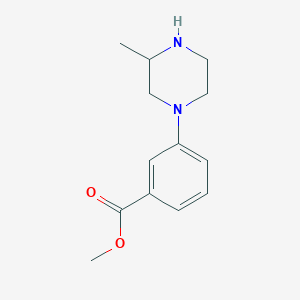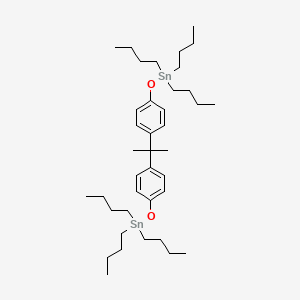
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) is a chemical compound with the molecular formula C39H68O2Sn2. It is known for its unique structure, which includes two tributylstannane groups connected by an isopropylidene bridge through p-phenyleneoxy linkages. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) typically involves the reaction of bisphenol A with tributyltin chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributylstannane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) depend on the type of reaction. For example, oxidation reactions yield stannic derivatives, while substitution reactions can produce a variety of functionalized tin compounds.
Aplicaciones Científicas De Investigación
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) involves its interaction with molecular targets through its tin-containing groups. These interactions can lead to the formation of complexes with biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(tributyltin) oxide
- Tributyltin acetate
- Tributyltin fluoride
- Tributyl (methacryloyloxy)stannane
- Tributyl (oleoyloxy)stannane
Uniqueness
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) is unique due to its specific structure, which includes an isopropylidene bridge and p-phenyleneoxy linkages. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
24291-51-8 |
|---|---|
Fórmula molecular |
C39H68O2Sn2 |
Peso molecular |
806.4 g/mol |
Nombre IUPAC |
tributyl-[4-[2-(4-tributylstannyloxyphenyl)propan-2-yl]phenoxy]stannane |
InChI |
InChI=1S/C15H16O2.6C4H9.2Sn/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;6*1-3-4-2;;/h3-10,16-17H,1-2H3;6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
TUEGQGMTVUFBHZ-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


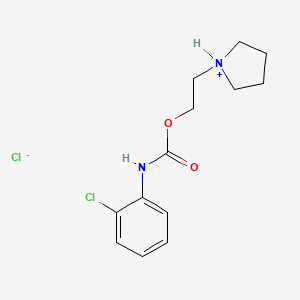
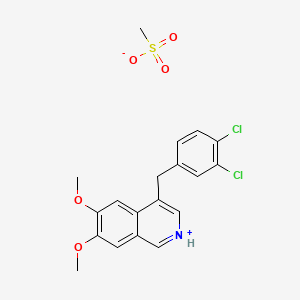
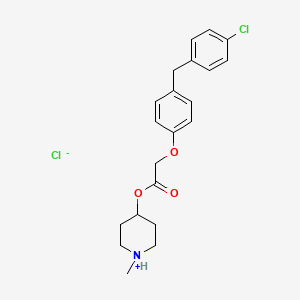

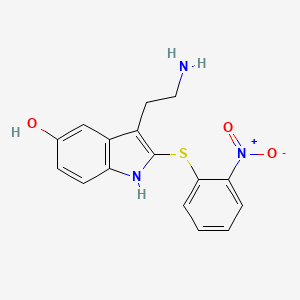
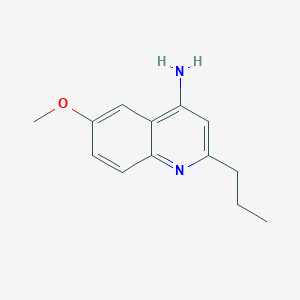


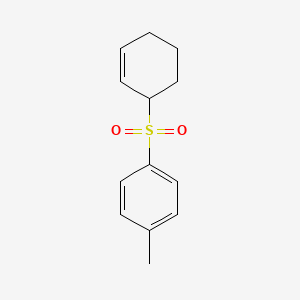

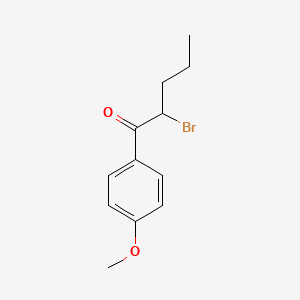
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)
